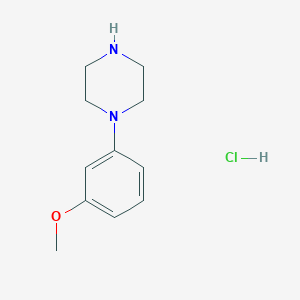
1-(3-Methoxyphenyl)piperazine hydrochloride
Cat. No. B174137
Key on ui cas rn:
16015-70-6
M. Wt: 192.26 g/mol
InChI Key: PZIBVWUXWNYTNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09339503B2
Procedure details


2-Methylsulfanyl-5,6,7,8-tetrahydro-3H-quinazolin-4-one (100 mg; 0.51 mmol), 1-(3-methoxyphenyl)piperazine hydrochloride (116.5 mg; 0.51 mmol) and triethylamine (141.3 μl; 1.02 mmol) are reacted in isoamyl alcohol (1 ml) in accordance with the procedure for Example 1 (reaction time 4 h) and worked up; yield: 79 mg (45%), crystals;
Quantity
100 mg
Type
reactant
Reaction Step One

Name
1-(3-methoxyphenyl)piperazine hydrochloride
Quantity
116.5 mg
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
CS[C:3]1[NH:12][C:11](=[O:13])[C:10]2[CH2:9][CH2:8][CH2:7][CH2:6][C:5]=2[N:4]=1.Cl.[CH3:15][O:16][C:17]1[CH:18]=[C:19]([N:23]2[CH2:28][CH2:27][NH:26][CH2:25][CH2:24]2)[CH:20]=[CH:21][CH:22]=1.C(N(CC)CC)C>C(O)CC(C)C>[CH3:15][O:16][C:17]1[CH:18]=[C:19]([N:23]2[CH2:28][CH2:27][N:26]([C:3]3[NH:12][C:11](=[O:13])[C:10]4[CH2:9][CH2:8][CH2:7][CH2:6][C:5]=4[N:4]=3)[CH2:25][CH2:24]2)[CH:20]=[CH:21][CH:22]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
100 mg
|
|
Type
|
reactant
|
|
Smiles
|
CSC1=NC=2CCCCC2C(N1)=O
|
|
Name
|
1-(3-methoxyphenyl)piperazine hydrochloride
|
|
Quantity
|
116.5 mg
|
|
Type
|
reactant
|
|
Smiles
|
Cl.COC=1C=C(C=CC1)N1CCNCC1
|
|
Name
|
|
|
Quantity
|
141.3 μL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(CC(C)C)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
COC=1C=C(C=CC1)N1CCN(CC1)C1=NC=2CCCCC2C(N1)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
